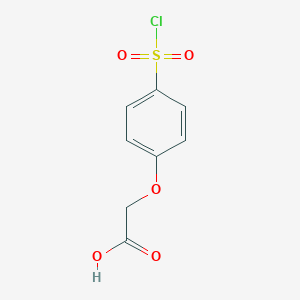

2-(4-(Chlorosulfonyl)phenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorosulfonylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO5S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVSCKUCAQQETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563357 | |

| Record name | [4-(Chlorosulfonyl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17641-39-3 | |

| Record name | [4-(Chlorosulfonyl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 2-(4-(Chlorosulfonyl)phenoxy)acetic acid?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2-(4-(Chlorosulfonyl)phenoxy)acetic acid (CAS No. 17641-39-3). Due to the limited availability of detailed, publicly accessible research data specifically for this compound, this document consolidates information from chemical supplier databases and extrapolates general methodologies from related compounds. The guide covers fundamental chemical and physical properties, general synthetic and reactive pathways, and safety information. It is intended to serve as a foundational resource for researchers utilizing this compound as a chemical intermediate.

Chemical and Physical Properties

This compound is a bifunctional molecule containing both a carboxylic acid and a reactive chlorosulfonyl group. These functional groups make it a versatile building block in organic synthesis, particularly for the preparation of sulfonamides and esters.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

| Property | Value | Source |

| CAS Number | 17641-39-3 | ChemScene[1] |

| Molecular Formula | C₈H₇ClO₅S | ChemScene[1] |

| Molecular Weight | 250.66 g/mol | ChemScene[1] |

| Melting Point | 155 °C | Not specified |

| Boiling Point | 437.4±20.0 °C (Predicted) | Not specified |

| Density | 1.554±0.06 g/cm³ (Predicted) | Not specified |

| pKa | 2.83±0.10 (Predicted) | Not specified |

| Purity | ≥98% | ChemScene[1] |

Synthesis and Reactivity

General Synthesis Methodology

The synthesis of phenoxyacetic acid derivatives typically involves the Williamson ether synthesis, where a phenol is reacted with a haloacetic acid in the presence of a base. For the target molecule, this would be followed by chlorosulfonation of the aromatic ring.

Experimental Workflow: General Synthesis

References

2-(4-(Chlorosulfonyl)phenoxy)acetic acid CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-(chlorosulfonyl)phenoxy)acetic acid, a key intermediate in pharmaceutical synthesis. This document details its chemical properties, synthesis, and significant applications in drug development, offering valuable insights for professionals in the field.

Core Compound Information

CAS Number: 17641-39-3 Molecular Formula: C₈H₇ClO₅S Molecular Weight: 250.66 g/mol [1]

Physicochemical Properties

| Property | Value |

| CAS Number | 17641-39-3 |

| Molecular Formula | C₈H₇ClO₅S |

| Molecular Weight | 250.66 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 155-159 °C |

| Boiling Point | 437.4 °C (Predicted) |

| Density | 1.554 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents such as dichloromethane and chloroform. |

Synthesis of this compound

The synthesis of this compound is typically a two-step process, beginning with the formation of phenoxyacetic acid, followed by chlorosulfonation.

Step 1: Synthesis of Phenoxyacetic Acid

The initial step involves the Williamson ether synthesis, a well-established method for forming ethers. In this reaction, phenol is reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide.

Experimental Protocol:

-

In a round-bottom flask, dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.

-

Slowly add a solution of chloroacetic acid to the reaction mixture.

-

Heat the mixture under reflux for several hours to ensure the completion of the reaction.

-

After cooling, acidify the solution with a strong acid, such as hydrochloric acid, to precipitate the phenoxyacetic acid.

-

The crude product is then filtered, washed with water, and can be purified by recrystallization.

References

An In-Depth Technical Guide to the Synthesis and Purification of 2-(4-(Chlorosulfonyl)phenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-(4-(chlorosulfonyl)phenoxy)acetic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the chemical reactions, experimental protocols, and purification techniques necessary to obtain a high-purity final product.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-phenoxyacetic acid, via a Williamson ether synthesis. The subsequent step is the chlorosulfonation of the aromatic ring of 2-phenoxyacetic acid to yield the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Phenoxyacetic Acid

This procedure is adapted from established methods for the synthesis of phenoxyacetic acids.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phenol | 94.11 | 9.41 g | 0.10 |

| Sodium Chloroacetate | 116.48 | 12.81 g | 0.11 |

| Sodium Hydroxide | 40.00 | 4.40 g | 0.11 |

| Water | 18.02 | 100 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (4.40 g, 0.11 mol) in water (50 mL).

-

To this solution, add phenol (9.41 g, 0.10 mol) and stir until a clear solution of sodium phenoxide is formed.

-

In a separate beaker, dissolve sodium chloroacetate (12.81 g, 0.11 mol) in water (50 mL).

-

Add the sodium chloroacetate solution to the reaction flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 2-phenoxyacetic acid will form.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

The crude 2-phenoxyacetic acid can be purified by recrystallization from hot water or a mixture of ethanol and water.

Expected Yield: 80-90%

Step 2: Synthesis of this compound

This step involves the electrophilic aromatic substitution of 2-phenoxyacetic acid with chlorosulfonic acid. This reaction should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of chlorosulfonic acid.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Phenoxyacetic Acid | 152.15 | 15.22 g | 0.10 |

| Chlorosulfonic Acid | 116.52 | 34.96 g (20 mL) | 0.30 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Ice | - | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, dissolve 2-phenoxyacetic acid (15.22 g, 0.10 mol) in dichloromethane (100 mL).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (20 mL, 0.30 mol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This step should be performed with extreme caution as the reaction is highly exothermic and will release HCl gas.

-

Stir the mixture until all the ice has melted. The product will precipitate as a white solid.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the crude product under vacuum.

Expected Yield: 70-80%

Purification of this compound

The primary impurity in the final product is the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride. Therefore, purification should be carried out under anhydrous conditions whenever possible.

Recrystallization:

Recrystallization is a common method for purifying the final product.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot, anhydrous solvent. Suitable solvents include chloroform, ethyl acetate, or a mixture of dichloromethane and hexane.

-

Once dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.

Quantitative Data Summary:

| Step | Product | Starting Material | Reagents | Reaction Conditions | Typical Yield | Purity (after purification) |

| 1 | 2-Phenoxyacetic Acid | Phenol | Sodium Chloroacetate, Sodium Hydroxide | Reflux in water, 4-6 hours | 80-90% | >98% |

| 2 | This compound | 2-Phenoxyacetic Acid | Chlorosulfonic Acid | 0-5 °C in Dichloromethane, 1-2 hours | 70-80% | >99% |

Analytical Data

The structure and purity of the synthesized compounds should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Analytical Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 10.5-11.5 (br s, 1H, COOH), 7.95 (d, J = 8.8 Hz, 2H, Ar-H ortho to SO₂Cl), 7.05 (d, J = 8.8 Hz, 2H, Ar-H ortho to OCH₂), 4.75 (s, 2H, OCH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 173.5 (COOH), 160.1 (C-O), 140.2 (C-SO₂Cl), 130.5 (Ar-CH), 115.8 (Ar-CH), 65.4 (OCH₂).

-

IR (KBr, cm⁻¹): 3100-2900 (br, O-H stretch of COOH), 1730 (C=O stretch), 1370 & 1170 (S=O stretch of SO₂Cl), 1240 (C-O-C stretch).

-

MS (ESI-): m/z 249 [M-H]⁻.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis and purification.

Safety Considerations

-

Phenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle only in a fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.

-

Hydrochloric Acid: Corrosive. Causes skin and eye burns.

-

Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area or fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Spectroscopic Profile of 2-(4-(Chlorosulfonyl)phenoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(4-(chlorosulfonyl)phenoxy)acetic acid. Due to the current absence of experimentally acquired spectroscopic data in publicly accessible databases and literature, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide also outlines standardized experimental protocols for the acquisition of such spectra, intended to serve as a reference for researchers undertaking the analysis of this compound. A generalized workflow for the spectroscopic analysis of a chemical compound is also provided.

Introduction

This compound is a bifunctional organic molecule containing a reactive sulfonyl chloride group and a carboxylic acid moiety. This structural arrangement makes it a potentially valuable building block in medicinal chemistry and materials science, for instance, in the synthesis of novel sulfonamide derivatives or as a linker molecule. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide aims to provide a foundational spectroscopic profile to aid in these endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using computational models and should be confirmed by experimental data.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.9 - 8.1 | Doublet | 2H | Aromatic H (ortho to -SO₂Cl) |

| ~7.0 - 7.2 | Doublet | 2H | Aromatic H (ortho to -O-) |

| ~4.8 | Singlet | 2H | -O-CH₂- |

Solvent: Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~170 - 175 | -COOH |

| ~160 - 165 | Aromatic C (-O-) |

| ~140 - 145 | Aromatic C (-SO₂Cl) |

| ~130 - 135 | Aromatic CH (ortho to -SO₂Cl) |

| ~115 - 120 | Aromatic CH (ortho to -O-) |

| ~65 - 70 | -O-CH₂- |

Solvent: Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1590, ~1490 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1370, ~1180 | Strong | S=O stretch (Sulfonyl chloride) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~570 | Medium | C-S stretch |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Major Fragments

| m/z | Ion |

| 250/252 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 215 | [M-Cl]⁺ |

| 151 | [M-SO₂Cl]⁺ |

| 93 | [C₆H₅O]⁺ |

Ionization method: Electron Ionization (EI).

General Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Set appropriate spectral width, acquisition time, and relaxation delay. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Background Collection: Collect a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂ and water vapor).

-

Sample Spectrum Acquisition: Collect the infrared spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Ionization: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Electron Ionization (EI) is a common technique. For less stable compounds, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can serve as a valuable reference for its identification and characterization. The provided general experimental protocols offer a starting point for the empirical determination of its spectroscopic properties. It is imperative that the predicted data presented herein is validated through experimental analysis for any rigorous scientific application.

A Technical Guide to the Solubility and Stability of 2-(4-(Chlorosulfonyl)phenoxy)acetic Acid for Researchers and Drug Development Professionals

Introduction: 2-(4-(Chlorosulfonyl)phenoxy)acetic acid is a bifunctional molecule of significant interest in chemical synthesis, particularly as an intermediate for creating novel compounds in drug discovery and materials science. Its structure, featuring a reactive sulfonyl chloride and a carboxylic acid moiety, dictates its chemical behavior, making a thorough understanding of its solubility and stability paramount for its effective use. This technical guide provides an in-depth analysis of the solubility and stability of this compound in various solvent systems, complete with detailed experimental protocols and visual workflows to aid researchers in its handling and application.

Core Concepts: Solvent Properties and Their Impact

The solubility and stability of this compound are intrinsically linked to the properties of the solvent used. Solvents are broadly classified based on their polarity (polar vs. nonpolar) and their ability to donate protons (protic vs. aprotic). These characteristics govern the types of intermolecular interactions possible between the solvent and the solute, thereby influencing both how well the compound dissolves and its chemical reactivity.

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding and have a high dielectric constant. While they can solvate ions and polar molecules effectively, they are generally reactive towards sulfonyl chlorides, leading to solvolysis (hydrolysis if the solvent is water).

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetonitrile possess a significant dipole moment but lack O-H or N-H bonds. They are good at dissolving polar compounds but are less reactive towards sulfonyl chlorides than protic solvents, making them suitable for reactions involving this functional group.

-

Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and do not readily dissolve polar compounds. This compound is expected to have very low solubility in these solvents.

Solubility Profile

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Remarks |

| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Soluble, but with reaction | The polar nature of both the solute and solvent facilitates dissolution. However, the high reactivity of the sulfonyl chloride with protic solvents will lead to rapid degradation (solvolysis) to the corresponding sulfonic acid or ester. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Soluble | These solvents can effectively solvate the polar functional groups of the molecule without the immediate risk of solvolysis, making them suitable for use as reaction media. |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Insoluble to Sparingly Soluble | The significant difference in polarity between the solute and these solvents results in poor solvation and, consequently, low solubility. |

Stability Profile

The primary determinant of the stability of this compound in solution is the reactivity of the sulfonyl chloride group. Aryl sulfonyl chlorides are known to be susceptible to nucleophilic attack, particularly by water and other protic nucleophiles, leading to hydrolysis and the formation of the corresponding sulfonic acid.

Table 2: Predicted Stability of this compound in Different Solvent Types

| Solvent Class | Representative Solvents | Predicted Stability | Degradation Pathway & Remarks |

| Polar Protic | Water, Methanol, Ethanol | Unstable | Rapid solvolysis of the sulfonyl chloride to form 2-(4-(sulfo)phenoxy)acetic acid or its corresponding ester. The rate of hydrolysis is generally faster under basic conditions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately Stable to Stable | Generally stable, especially when anhydrous. Trace amounts of water can lead to slow hydrolysis over time. These are the recommended solvents for handling and reactions. |

| Nonpolar Aprotic | Hexane, Toluene | Stable (if dissolved) | Due to very low solubility, degradation in the dissolved state is minimal. The solid compound is expected to be stable when stored in a dry environment. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Protocol 1: Thermodynamic Solubility Determination

This method determines the equilibrium solubility of the compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., acetonitrile, ethyl acetate, dichloromethane)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

HPLC-UV or other suitable analytical instrument

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial and place it on an orbital shaker or use a magnetic stir bar to agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Stability Assessment via Forced Degradation Studies

Forced degradation studies are performed to understand the intrinsic stability of a compound and to identify potential degradation products.

Materials:

-

This compound

-

Solutions for stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

Anhydrous polar aprotic solvent (e.g., acetonitrile)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS for analysis

Procedure:

-

Acid and Base Hydrolysis:

-

Dissolve a known concentration of the compound in the chosen anhydrous polar aprotic solvent.

-

Prepare separate solutions of the compound in 0.1 M HCl and 0.1 M NaOH.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize them, and analyze by HPLC to determine the remaining parent compound and identify any degradation products.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in the presence of 3% hydrogen peroxide.

-

Incubate at room temperature and monitor the degradation over time by HPLC.

-

-

Thermal Degradation:

-

Store a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

-

At various time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

-

-

Photodegradation:

-

Expose a solution of the compound to a light source that provides both UV and visible light, following ICH Q1B guidelines.

-

Keep a control sample in the dark under the same conditions.

-

Analyze samples at different time points by HPLC.

-

Caption: Workflow for Forced Degradation Stability Studies.

Conclusion and Recommendations

This compound is a valuable synthetic intermediate whose utility is governed by its solubility and stability characteristics. Based on the principles of physical organic chemistry, it is predicted to be soluble in polar aprotic solvents such as DMSO, DMF, and acetonitrile, where it will also exhibit the greatest stability. Conversely, it is expected to be unstable in polar protic solvents due to the rapid solvolysis of the sulfonyl chloride group. For researchers and drug development professionals, it is recommended to use anhydrous polar aprotic solvents for reactions and storage of solutions of this compound. The provided experimental protocols offer a robust framework for the empirical determination of its solubility and stability, ensuring its effective and reliable application in synthesis and development projects.

The Multifaceted Mechanisms of Phenoxyacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities. Initially recognized for their profound impact on plant physiology, leading to their widespread use as herbicides, these molecules have since emerged as potent modulators of key mammalian signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms of action of phenoxyacetic acid derivatives, focusing on their roles as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, Cyclooxygenase (COX) inhibitors, and Free Fatty Acid Receptor 1 (FFA1) agonists. Furthermore, this guide delves into their anti-inflammatory and antimicrobial properties, offering a comprehensive overview for researchers and professionals in drug development.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Phenoxyacetic acid derivatives have been extensively investigated as ligands for PPARs, a family of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation. There are three main PPAR subtypes: PPARα, PPARγ, and PPARβ/δ.

The general mechanism of PPAR activation by phenoxyacetic acid derivatives involves their entry into the cell and subsequent binding to the ligand-binding domain (LBD) of a PPAR subtype. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Activation of PPARα is primarily associated with the regulation of fatty acid oxidation and lipid metabolism, making PPARα agonists valuable in the treatment of dyslipidemia.[1] PPARγ activation is crucial for adipocyte differentiation and insulin sensitization, hence the use of PPARγ agonists in managing type 2 diabetes.[1] PPARβ/δ is involved in fatty acid oxidation in skeletal muscle and has emerged as a potential target for metabolic disorders.[2]

Quantitative Data: PPAR Agonist Activity

The binding affinities and activation potencies of various phenoxyacetic acid derivatives for different PPAR subtypes have been determined through in vitro assays.

| Compound Class | Target | Assay Type | Value | Reference |

| Perfluoroalkyl Acids | PPARα | Equilibrium Dialysis | KD = 0.097 ± 0.070 µM (for Perfluorohexanoate) | [3] |

| Perfluoroalkyl Acids | PPARδ | Equilibrium Dialysis | KD = 0.044 ± 0.013 µM (for Perfluorobutanoate) | [3] |

| Perfluoroalkyl Acids | PPARδ | Equilibrium Dialysis | KD = 0.035 ± 0.0020 µM (for Perfluorohexane sulfonate) | [3] |

| Natural Products | PPARγ | TR-FRET Competitive Binding | IC50 = 27.43 µM (for Podophyllotoxone) | [4] |

| Natural Products | PPARγ | TR-FRET Competitive Binding | Ki = 9.86 µM (for Podophyllotoxone) | [4] |

Experimental Protocol: PPAR Competitive Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This protocol outlines a method to determine the binding affinity of a test compound to a PPAR ligand-binding domain.

Materials:

-

Recombinant human PPAR ligand-binding domain (LBD) fused to a tag (e.g., GST).

-

Fluorescently labeled PPAR ligand (e.g., Fluormone™ Pan-PPAR Green).

-

Terbium-labeled anti-tag antibody (e.g., LanthaScreen™ Tb-labeled anti-GST antibody).

-

Test phenoxyacetic acid derivatives.

-

Assay buffer.

-

Microplates suitable for fluorescence measurements.

-

Plate reader capable of time-resolved fluorescence energy transfer measurements.

Procedure:

-

Prepare a solution of the PPARα-LBD, the fluorescent ligand, and the terbium-labeled antibody in the assay buffer.

-

Add varying concentrations of the test phenoxyacetic acid derivative or a known reference ligand (e.g., fenofibric acid) to the wells of the microplate.

-

Add the PPARα-LBD/fluorescent ligand/antibody mixture to each well.

-

Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.

-

Measure the time-resolved fluorescence energy transfer (TR-FRET) signal using a plate reader. The signal is typically a ratio of the emission at two different wavelengths (e.g., 518 nm and 488 nm).

-

A decrease in the FRET signal indicates displacement of the fluorescent ligand by the test compound.

-

Plot the FRET signal against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[5]

Cyclooxygenase (COX) Inhibition

Certain phenoxyacetic acid derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory process. COX enzymes exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation. The inhibition of COX-2 is a major target for anti-inflammatory drugs.

The mechanism of action involves the binding of the phenoxyacetic acid derivative to the active site of the COX enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6]

Quantitative Data: COX Inhibitory Activity

The inhibitory potency of phenoxyacetic acid derivatives against COX-1 and COX-2 is typically expressed as the half-maximal inhibitory concentration (IC50).

| Compound Class/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Phenoxyacetic Acid Derivatives (5d-f, 7b, 10c-f) | COX-1 | 4.07 - 9.03 | High (up to 133.34) | [6][7] |

| COX-2 | 0.06 - 0.09 | [6][7] | ||

| 2-(4-Methoxyphenyl)acetic acid derivative | COX-1 | >100 | >11.1 | [8] |

| COX-2 | 9.0 | [8] | ||

| Celecoxib (Reference) | COX-1 | 14.93 - 15 | ~298.6 | [7][8] |

| COX-2 | 0.04 - 0.05 | [7][8] | ||

| Mefenamic Acid (Reference) | COX-1 | 29.9 | 15.1 | [7] |

| COX-2 | 1.98 | [7] | ||

| Diclofenac (Reference) | COX-1 | 1.2 | 1.0 | [8] |

| COX-2 | 1.2 | [8] | ||

| Indomethacin (Reference) | COX-1 | 0.1 | 2.0 | [8] |

| COX-2 | 0.2 | [8] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method for determining the IC50 values of test compounds against COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2.

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Arachidonic acid (substrate).

-

Test phenoxyacetic acid derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or a colorimetric substrate.

-

Microplate reader.

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme in the wells of a microplate.

-

Add various concentrations of the test phenoxyacetic acid derivative or a reference inhibitor (e.g., celecoxib) to the wells. Include control wells with no inhibitor.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a short period (e.g., 2 minutes) to allow for prostaglandin production.

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced using an EIA kit or measure the absorbance of the product from a colorimetric substrate at a specific wavelength (e.g., 590 nm).[9]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value.[7]

Free Fatty Acid Receptor 1 (FFA1) Agonism

Phenoxyacetic acid derivatives have been identified as agonists of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. FFA1 is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells. Its activation by long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive target for the treatment of type 2 diabetes.[10][11]

The mechanism involves the binding of the phenoxyacetic acid derivative to the FFA1 receptor on the surface of pancreatic β-cells. This activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, in conjunction with high glucose concentrations, promote the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.

Quantitative Data: FFA1 Agonist Activity

The potency of phenoxyacetic acid derivatives as FFA1 agonists is measured by their half-maximal effective concentration (EC50).

| Compound Derivative | EC50 (nM) | Reference |

| Phenoxyacetic acid derivative (18b) | 62.3 | [10][12] |

| Phenoxyacetic acid derivative (16) | 43.6 | [13] |

| CPU025 | 38.7 | [13] |

| Tazarotenic acid | 5.73 | [12] |

| Bezafibrate | 14.2 | [12] |

| Efaproxiral | 13.5 | [12] |

| HWL-088 | 18.9 | [12] |

Experimental Protocol: FFA1 Functional Assay (Calcium Mobilization)

This protocol describes a cell-based assay to measure the activation of FFA1 by monitoring changes in intracellular calcium levels.

Materials:

-

A cell line stably expressing the human FFA1 receptor (e.g., CHO or HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test phenoxyacetic acid derivatives.

-

A reference FFA1 agonist.

-

A fluorescence plate reader with an injection system.

Procedure:

-

Culture the FFA1-expressing cells in appropriate microplates.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.

-

Wash the cells with the assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject varying concentrations of the test phenoxyacetic acid derivative or a reference agonist into the wells.

-

Immediately begin recording the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

The peak fluorescence intensity is proportional to the degree of FFA1 activation.

-

Plot the peak fluorescence response against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.[14]

Other Biological Activities

Anti-inflammatory Activity

Beyond COX inhibition, the anti-inflammatory effects of phenoxyacetic acid derivatives have been demonstrated in vivo. The carrageenan-induced paw edema model is a standard assay to evaluate the anti-inflammatory potential of new compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Wistar or Sprague-Dawley rats.

-

Carrageenan solution (1% in saline).

-

Test phenoxyacetic acid derivative.

-

Reference anti-inflammatory drug (e.g., indomethacin).

-

Plethysmometer or calipers for measuring paw volume/thickness.

Procedure:

-

Fast the rats overnight before the experiment.

-

Administer the test phenoxyacetic acid derivative or the reference drug to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection). A control group receives the vehicle.

-

After a specific time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the subplantar region of the right hind paw of each rat.[15][16]

-

Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[17]

-

The degree of edema is calculated as the difference in paw volume/thickness before and after carrageenan injection.

-

The percentage of inhibition of edema by the test compound is calculated by comparing the edema in the treated groups to the control group.

Antimicrobial Activity

Phenoxyacetic acid derivatives have also been shown to possess antimicrobial properties. The disk diffusion method is a widely used technique to assess the in vitro antibacterial activity of chemical substances.

Experimental Protocol: Disk Diffusion Assay

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton agar (MHA) plates.

-

Sterile paper disks (6 mm diameter).

-

Test phenoxyacetic acid derivative dissolved in a suitable solvent.

-

Reference antibiotic disks.

-

Sterile saline.

-

McFarland turbidity standards (0.5).

-

Incubator.

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18]

-

Uniformly streak the bacterial suspension onto the surface of an MHA plate using a sterile cotton swab.[19]

-

Impregnate sterile paper disks with a known concentration of the test phenoxyacetic acid derivative.

-

Aseptically place the impregnated disks, along with reference antibiotic disks, onto the inoculated agar surface.[20]

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

The size of the inhibition zone is indicative of the antibacterial activity of the compound.

Herbicidal Activity as Synthetic Auxins

The initial and most prominent application of certain phenoxyacetic acid derivatives, such as 2,4-D and MCPA, is as herbicides. Their mechanism of action in plants is to mimic the natural plant hormone auxin (indole-3-acetic acid, IAA).

At high concentrations, these synthetic auxins cause uncontrolled and disorganized plant growth, leading to stem curling, leaf malformation, and ultimately, the death of the plant. They are selective for broadleaf weeds, as monocots (grasses) are generally more tolerant.

Experimental Protocol: Auxin-like Herbicide Activity Assay

Materials:

-

Seeds of a susceptible broadleaf plant (e.g., lettuce, Lactuca sativa) and a tolerant monocot plant (e.g., corn, Zea mays).

-

Potting soil or other growth medium.

-

Test phenoxyacetic acid derivative.

-

A known auxinic herbicide (e.g., 2,4-D) as a positive control.

-

Growth chambers or greenhouse with controlled environmental conditions.

Procedure:

-

Sow the seeds in pots and allow them to germinate and grow to a specific stage (e.g., 2-4 true leaves).

-

Prepare different concentrations of the test compound and the positive control in a suitable solvent with a surfactant.

-

Spray the plants uniformly with the test solutions. A control group is sprayed with the solvent and surfactant only.

-

Maintain the plants in a controlled environment and observe them for signs of phytotoxicity over a period of time (e.g., 14-21 days).

-

Assess the herbicidal activity based on visual injury ratings (e.g., on a scale of 0 to 100%, where 0 is no injury and 100 is plant death), and by measuring parameters such as plant height and fresh/dry weight.[21]

-

Dose-response curves can be generated to determine the concentration required for 50% growth inhibition (GR50).

Conclusion

The phenoxyacetic acid scaffold has proven to be a remarkably versatile platform for the development of biologically active molecules. From their origins as synthetic auxins revolutionizing weed control, these derivatives have demonstrated significant potential in human medicine through their interactions with critical targets like PPARs, COX enzymes, and FFA1 receptors. The detailed mechanisms and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important class of compounds. The continued investigation into the structure-activity relationships of phenoxyacetic acid derivatives holds the promise of yielding novel and improved therapeutic agents for a range of metabolic, inflammatory, and infectious diseases.

References

- 1. Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Perfluoroalkyl Acid Binding with Peroxisome Proliferator-Activated Receptors α, γ, and δ, and Fatty Acid Binding Proteins by Equilibrium Dialysis with a Comparison of Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. FFA1-selective agonistic activity based on docking simulation using FFA1 and GPR120 homology models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. inotiv.com [inotiv.com]

- 16. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. hardydiagnostics.com [hardydiagnostics.com]

- 20. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 21. scielo.br [scielo.br]

The Role of Sulfonyl Chloride-Containing Compounds in Biochemical Research and Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonyl chloride-containing compounds are a class of highly reactive molecules that have found extensive applications in biochemistry and drug development. Their electrophilic nature allows them to readily react with nucleophilic residues in biomolecules, making them invaluable tools for protein labeling, enzyme inhibition, and the synthesis of therapeutic agents. This technical guide provides an in-depth overview of the core applications of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and workflows.

Introduction

The sulfonyl chloride functional group (-SO₂Cl) is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom. This arrangement renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack, most notably from the amine groups of amino acid residues like lysine, as well as the hydroxyl groups of serine, threonine, and tyrosine. This reactivity forms the basis of their utility in a biochemical context.

This guide will explore the multifaceted roles of sulfonyl chloride-containing compounds, including their use as fluorescent probes for studying protein structure and dynamics, as irreversible inhibitors for elucidating enzyme function, and as foundational scaffolds in the development of sulfonamide drugs. A comparative overview of sulfonyl chlorides and the more chemically stable sulfonyl fluorides as biochemical probes will also be discussed.

Mechanisms of Action

The primary reaction of sulfonyl chlorides in a biological setting is the formation of a stable sulfonamide bond with primary and secondary amines, or a sulfonate ester with hydroxyl groups.[1][2] This covalent modification is essentially irreversible under physiological conditions.

Reaction with Amino Groups

The most common reaction is with the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides.[1] The reaction is highly pH-dependent, with optimal reactivity occurring at alkaline pH (typically 8.5-9.5) where the amino groups are deprotonated and thus more nucleophilic.

Reaction with Hydroxyl Groups

Sulfonyl chlorides can also react with the hydroxyl groups of serine, threonine, and tyrosine residues to form sulfonate esters. While this reaction is generally less favored than the reaction with amines, it is the basis for the inhibitory activity of many sulfonyl chloride- and sulfonyl fluoride-containing compounds against serine proteases and other hydrolases.[3][4]

Applications as Biochemical Probes

The ability of sulfonyl chlorides to covalently modify proteins has led to their widespread use as biochemical probes.

Fluorescent Labeling

By attaching a fluorescent reporter molecule to the sulfonyl chloride, researchers can covalently label proteins for visualization and quantification. A classic example is Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride).

Dansyl Chloride: This reagent reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts.[5] The fluorescence of the dansyl group is sensitive to the polarity of its local environment, making it a useful tool for studying protein conformational changes.[5]

Experimental Protocol: Fluorescent Labeling of Proteins with Dansyl Chloride

Materials:

-

Purified protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate or sodium bicarbonate, pH 8.5)

-

Dansyl chloride solution (10 mg/mL in anhydrous dimethylformamide or acetone, prepared fresh)

-

Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

-

Gel filtration column (e.g., Sephadex G-25) or dialysis tubing for purification

-

UV-Vis spectrophotometer

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the chosen labeling buffer.

-

Labeling Reaction: While gently vortexing, slowly add the Dansyl chloride solution to the protein solution to achieve a 2 to 10-fold molar excess of the dye. The optimal ratio should be determined empirically. Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100-200 mM and incubating for 30 minutes at room temperature.

-

Purification: Remove unreacted Dansyl chloride and byproducts by passing the reaction mixture through a gel filtration column or by dialysis against a suitable buffer (e.g., PBS).

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the labeled protein at 280 nm (A₂₈₀) and ~333 nm (A₃₃₃).

-

Calculate the protein concentration using the following formula, correcting for the absorbance of the dansyl group at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A₃₃₃ × 0.24)] / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm, and 0.24 is the correction factor for dansyl absorbance at 280 nm)

-

-

Calculate the DOL using the molar extinction coefficient of Dansyl chloride (ε₃₃₃ = 4,500 M⁻¹cm⁻¹):

-

DOL = A₃₃₃ / (ε₃₃₃ × Protein Concentration (M))

-

-

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy that utilizes reactive probes to assess the functional state of enzymes in complex biological systems.[6] Sulfonyl fluorides, being more stable in aqueous solutions than sulfonyl chlorides, are often preferred for this application.[3][7] These probes typically consist of three components: a reactive group (the sulfonyl fluoride "warhead"), a linker, and a reporter tag (e.g., biotin or a fluorophore).

Experimental Protocol: Activity-Based Protein Profiling of Serine Hydrolases using a Sulfonyl Fluoride Probe

This protocol is a generalized procedure and may require optimization for specific probes and biological samples.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Sulfonyl fluoride probe with a clickable handle (e.g., alkyne or azide)

-

Reporter tag with a complementary clickable handle (e.g., azide- or alkyne-biotin/fluorophore)

-

Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)

-

SDS-PAGE reagents

-

Streptavidin-agarose beads (for biotinylated probes)

-

Mass spectrometer for protein identification

Procedure:

-

Proteome Labeling:

-

Incubate the biological sample with the sulfonyl fluoride probe at a predetermined concentration and time (e.g., 1 µM for 30 minutes at 37 °C).

-

-

Click Chemistry:

-

To the labeled proteome, add the reporter tag, copper(II) sulfate, reducing agent, and copper ligand.

-

Incubate to allow the click reaction to proceed, covalently attaching the reporter tag to the probe-labeled proteins.

-

-

Analysis:

-

Gel-based Analysis (Fluorophore tag): Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using a gel scanner.

-

Affinity Purification and Mass Spectrometry (Biotin tag):

-

Enrich the biotin-tagged proteins using streptavidin-agarose beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins or perform on-bead digestion with trypsin.

-

Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins.

-

-

Sulfonyl Chloride-Containing Compounds as Enzyme Inhibitors

The covalent modification of active site residues by sulfonyl chlorides and their derivatives can lead to irreversible enzyme inhibition. This property is particularly exploited in the design of inhibitors for proteases and other hydrolases.

Serine Protease Inhibitors

A well-known example is 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), also known as Pefabloc SC®.[8][9] AEBSF is a water-soluble, irreversible inhibitor of serine proteases such as trypsin, chymotrypsin, and thrombin.[8][9]

Quantitative Inhibition Data

The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The table below summarizes the inhibitory activities of several sulfonyl chloride and sulfonyl fluoride-containing compounds against various enzymes.

| Compound | Target Enzyme | IC₅₀ / Kᵢ | Reference(s) |

| AEBSF (Pefabloc SC®) | Chymotrypsin | IC₅₀ = 70 µM | [10] |

| Plasmin | IC₅₀ = 150 µM | [10] | |

| Thrombin | IC₅₀ = 40 µM | [10] | |

| Trypsin | IC₅₀ = 8 µM | [10] | |

| Fatty Acid Sulfonyl Fluorides | |||

| Laurylsulfonyl fluoride (C12) | Anandamide Amidase | IC₅₀ ≈ 20 nM | [7] |

| Myristylsulfonyl fluoride (C14) | Anandamide Amidase | IC₅₀ ≈ 20 nM | [7] |

| Palmitylsulfonyl fluoride (C16) | Anandamide Amidase | IC₅₀ ≈ 20 nM | [7] |

| Stearylsulfonyl fluoride (C18) | Anandamide Amidase | IC₅₀ ≈ 20 nM | [7] |

| Dansyl Chloride | Not a potent inhibitor | High µM to mM range | [11] |

| Tosyl Chloride Derivatives | α-Glucosidase | Moderate Inhibition | [4] |

| Lipoxygenase | Moderate Inhibition | [4] |

Role in Drug Development: The Sulfonamides

The reaction of sulfonyl chlorides with amines is the cornerstone of sulfonamide synthesis. Sulfonamides are a major class of therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

Antibacterial Sulfonamides

The original "sulfa drugs" are synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[12] By blocking this pathway, sulfonamides prevent bacterial growth and replication.[12]

Anti-inflammatory Drugs

A prominent example of a sulfonamide-containing anti-inflammatory drug is Celecoxib. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation.[1][13]

Visualizing Biochemical Pathways and Workflows

Graphviz (DOT language) can be used to create clear diagrams of signaling pathways, experimental workflows, and logical relationships.

Bacterial Folate Synthesis Pathway and Sulfonamide Inhibition

COX-2 Signaling Pathway and Celecoxib Inhibition

Workflow for Activity-Based Protein Profiling

References

- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 5. benchchem.com [benchchem.com]

- 6. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty acid sulfonyl fluorides inhibit anandamide metabolism and bind to the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety, Handling, and Storage of 2-(4-(Chlorosulfonyl)phenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage guidelines for 2-(4-(Chlorosulfonyl)phenoxy)acetic acid, a chemical intermediate of interest in pharmaceutical research and development. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for understanding the substance's behavior under various conditions.

| Property | Value | Source |

| CAS Number | 17641-39-3 | [1][2] |

| Molecular Formula | C₈H₇ClO₅S | [2] |

| Molecular Weight | 250.66 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 155 °C | [4] |

| Boiling Point | 437.4 ± 20.0 °C (Predicted) | [4] |

| Density | 1.554 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Experimental Protocols

Detailed methodologies for the safe handling, storage, and in case of emergencies are provided below. These protocols should be strictly followed in all laboratory settings where this compound is used.

Handling and Personal Protective Equipment (PPE)

Objective: To outline the necessary precautions and personal protective equipment required to handle this compound safely.

Methodology:

-

Engineering Controls: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[7] Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes and dust.[6]

-

Skin Protection: A lab coat or a chemically resistant suit must be worn.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber) are required. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[6]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands thoroughly after handling.[6]

Storage Procedures

Objective: To detail the proper conditions for the long-term and short-term storage of this compound to maintain its stability and prevent hazardous situations.

Methodology:

-

Container: Store the compound in a tightly sealed, original container in a dry place.[1]

-

Temperature: The recommended storage temperature is between 2°C and 8°C.[4][5]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[8] A detailed incompatibility chart is provided in the visualization section.

-

Storage Area: The storage area should be cool, dry, and well-ventilated.[6]

Emergency Procedures: Spill and Exposure

Objective: To provide clear, step-by-step instructions for responding to accidental spills and personnel exposure to this compound.

Methodology:

In Case of a Spill:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Personal Protection: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

-

Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[7] Avoid generating dust.

-

Decontamination: After the material has been collected, decontaminate the spill area with a suitable solvent or detergent and wipe clean.

-

Disposal: Dispose of the contaminated materials and waste in accordance with local, state, and federal regulations.

In Case of Personnel Exposure:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[1]

Visualizations

The following diagrams illustrate key safety and procedural information in a clear and accessible format.

Caption: Flowchart of emergency response procedures for spills and personnel exposure.

Caption: Chemical incompatibility chart for this compound.

References

- 1. staging.keyorganics.net [staging.keyorganics.net]

- 2. chemscene.com [chemscene.com]

- 3. 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. [4-(chlorosulfonyl)phenoxy]acetic acid | 17641-39-3 [amp.chemicalbook.com]

- 5. 17641-39-3|this compound|BLD Pharm [bldpharm.com]

- 6. aksci.com [aksci.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. matrixscientific.com [matrixscientific.com]

The Dawn of a New Era in Agriculture: A Technical Guide to the Discovery and History of Phenoxyacetic Acid-Based Reagents

Introduction

Phenoxyacetic acid (POA) is an organic compound that, while not possessing significant biological activity itself, serves as the foundational structure for a class of compounds that revolutionized agriculture and plant science.[1] Its derivatives, particularly the chlorinated phenoxyacetic acids, were among the first selective organic herbicides ever developed, ushering in an era of modern chemical weed control.[2][3][4] These synthetic compounds function by mimicking the natural plant growth hormone indole-3-acetic acid (IAA), a type of auxin, leading to uncontrolled and fatal growth in susceptible plants.[5][6][7] This guide provides a detailed technical overview of the discovery, history, and core scientific principles of phenoxyacetic acid-based reagents for researchers, scientists, and professionals in drug development.

From Plant Tropisms to Synthetic Hormones: The Historical Context

The story of phenoxyacetic acid herbicides is intrinsically linked to the study of plant hormones.

-

Early Auxin Research: In the late 19th century, Charles Darwin and his son Francis observed that a signal from the tip of a grass coleoptile was responsible for phototropism, or bending towards light.[8][9][10] This laid the groundwork for future research. In the 1920s, Dutch scientist Frits Went successfully isolated this growth-promoting chemical messenger, which he named "auxin," demonstrating that it could be collected in an agar block and could induce a growth response (curvature) in a decapitated coleoptile.[9][10][11]

-

Identification of IAA: By 1934, the primary natural auxin was identified as indole-3-acetic acid (IAA).[9] This discovery spurred chemists to synthesize related compounds to study their effects on plant growth.

-

First Syntheses: The first reported synthesis of the parent compound, phenoxyacetic acid, occurred in 1880, prepared from sodium phenolate and sodium chloroacetate.[1] A pivotal moment came in 1941 when Robert Pokorny published a method for synthesizing various chlorophenoxyacetic acids, including 2,4-dichlorophenoxyacetic acid (2,4-D).[12][13][14] This work provided the chemical foundation for the herbicidal discoveries that would soon follow.

A Wartime Discovery: The Herbicide Revolution

The intense pressure to increase food production during World War II significantly accelerated research into plant growth regulators.[3][15] This led to a remarkable case of multiple, independent discoveries of the herbicidal properties of phenoxyacetic acids in both the United Kingdom and the United States.[16]

-

United Kingdom: At Imperial Chemical Industries (ICI), William G. Templeman and his colleagues found that high concentrations of synthetic auxins could kill broadleaf weeds without harming cereal crops.[17] Concurrently, a team led by Philip S. Nutman at Rothamsted Experimental Station was making similar findings.[16]

-

United States: In the U.S., Franklin D. Jones at the American Chemical Paint Company and a separate group including Ezra Kraus and John W. Mitchell at the University of Chicago and the USDA, also independently discovered the selective herbicidal nature of these compounds.[16][18]

Due to wartime secrecy, these groups were unaware of each other's work, and the first scientific publications on the topic in 1944-1945 were from researchers who were not the original discoverers, leading to initial confusion about who deserved credit.[16][18]

The commercial release of 2,4-D in 1946 marked the beginning of the modern herbicide era.[2][3][5][15] It was the first successful selective herbicide, allowing for widespread, efficient control of broadleaf weeds in monocot crops like wheat, corn, and rice.[3][15][18]

Key Phenoxyacetic Acid-Based Herbicides

Several key derivatives of phenoxyacetic acid have been developed and widely used.

-

2,4-D (2,4-Dichlorophenoxyacetic acid): The first and most iconic phenoxy herbicide. It is highly effective against broadleaf weeds and remains one of the most widely used herbicides globally.[3][15]

-

MCPA ((4-chloro-2-methylphenoxy)acetic acid): Discovered around the same time as 2,4-D, MCPA is also a selective herbicide used to control broadleaf weeds in cereal crops and pasture.[5][17][19]

-

2,4,5-T (2,4,5-Trichlorophenoxyacetic acid): Another potent phenoxy herbicide. Its use became highly controversial due to contamination with the toxic dioxin TCDD during its manufacturing process. It was a component of the defoliant Agent Orange, and its use has since been banned in many countries.[5][20]

-

Pro-pesticides and Analogs: Other derivatives were later commercialized, including 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB).[5] These are "pro-pesticides" that are converted by the plant's metabolism into the active forms, 2,4-D and MCPA, respectively.[5] Analogs with an additional methyl group, such as mecoprop and dichlorprop, were also developed.[5]

Quantitative Data: Physical and Chemical Properties

The following table summarizes key properties of the most prominent phenoxyacetic acid herbicides.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility (mg/L) | pKa |

| Phenoxyacetic Acid | C₈H₈O₃ | 152.15 | 98–99 | 12,000 | 3.70 |

| 2,4-D | C₈H₆Cl₂O₃ | 221.04 | 140.5 | 900 | 2.56–3.36 |

| MCPA | C₉H₉ClO₃ | 200.62 | 114–118 | 825 | 2.56–3.36 |

| 2,4,5-T | C₈H₅Cl₃O₃ | 255.49 | 154-158 | 238-278 | 2.56–3.36 |

(Data sourced from[1][6][17][18])

Mechanism of Action: The Synthetic Auxin Pathway

Phenoxyacetic herbicides act as synthetic auxins, mimicking the action of endogenous IAA but resisting the plant's natural degradation pathways.[6][7] This leads to a lethal overdose of hormone signaling.

The mechanism involves:

-

Absorption and Translocation: The herbicide is absorbed through the leaves and roots and transported via the plant's vascular system to areas of active growth (meristems).[7][15]

-

Receptor Binding: In the cell, the synthetic auxin binds to auxin receptors, primarily the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1) and its AFB homologs.

-

Derepression of Transcription: This binding promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. This complex is then targeted for degradation by the 26S proteasome.

-

Uncontrolled Gene Expression: The degradation of Aux/IAA repressors allows Auxin Response Factors (ARFs) to activate the transcription of numerous auxin-responsive genes.

-

Physiological Disruption: The resulting massive and uncontrolled expression of these genes leads to unsustainable growth, causing stem curling, leaf withering, disruption of vascular tissues, and ultimately, plant death.[15] The selectivity arises because the transport and metabolism systems in monocot (grass-like) plants are less susceptible to this disruption than those in dicot (broadleaf) plants.[3]

Experimental Protocols

Synthesis of Phenoxyacetic Acid

This protocol is based on the original Williamson ether synthesis method reported in 1880.[1]

Materials:

-

Phenol (45 mmol)

-

Sodium hydroxide (NaOH) (45 mmol)

-

Monochloroacetic acid (55 mmol)

-

30% NaOH solution

-

Deionized water

-

Ethanol

-

2.0 M Hydrochloric acid (HCl)

-

Ice bath, reflux condenser, magnetic stirrer, filtration apparatus.

Procedure:

-

Prepare Sodium Chloroacetate: In an ice water bath, dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water. Adjust the pH to 8-9 with a 30% NaOH solution to form sodium chloroacetate.[21]

-

Prepare Sodium Phenolate: In a separate flask, dissolve 45 mmol of NaOH in a mixture of 15 mL deionized water and 5 mL ethanol with stirring. Slowly add 45 mmol of phenol to this solution and continue stirring for 20 minutes to form sodium phenolate.[21]

-

Reaction: Add the sodium chloroacetate solution to the sodium phenolate solution.[21]

-

Reflux: Heat the mixture to reflux at approximately 102°C and maintain for 5 hours.[21]

-

Precipitation: After cooling the mixture to room temperature, acidify it to a pH of 1-2 using 2.0 M HCl. A white precipitate of phenoxyacetic acid will form.[21]

-

Purification: Filter the crude product and wash it three times with dilute HCl. Recrystallize from hot water to obtain the purified product. Dry overnight in a vacuum.[21]

References

- 1. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. First Modern Herbicide Is Introduced | Research Starters | EBSCO Research [ebsco.com]

- 3. livinghistoryfarm.org [livinghistoryfarm.org]

- 4. researchgate.net [researchgate.net]

- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. cdn.nufarm.com [cdn.nufarm.com]

- 8. Auxins [phytohormones.info]

- 9. biologydiscussion.com [biologydiscussion.com]

- 10. Auxin - Wikipedia [en.wikipedia.org]

- 11. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Some Chlorophenoxyacetic Acids · [nal.usda.gov]

- 14. Pokorny, R. (1941) Some Chlorophenoxyacetic Acids. Journal of the American Chemical Society, 63, 1768. - References - Scientific Research Publishing [scirp.org]

- 15. deq.mt.gov [deq.mt.gov]

- 16. In the beginning: the multiple discovery of the first hormone herbicides [agris.fao.org]

- 17. MCPA - Wikipedia [en.wikipedia.org]

- 18. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 19. chemicalwarehouse.com [chemicalwarehouse.com]

- 20. invasive.org [invasive.org]

- 21. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Labeling Primary Amines with 2-(4-(Chlorosulfonyl)phenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction